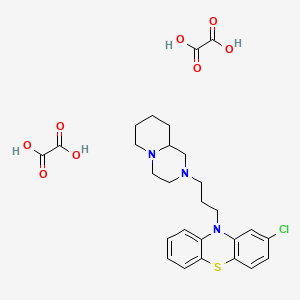
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that includes a pyrido[1,2-a]pyrazine moiety, which contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrazine intermediate. This intermediate is then reacted with a phenothiazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in treating psychiatric disorders, and this compound is explored for similar therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves its interaction with various molecular targets. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may interact with dopamine receptors in the brain, contributing to its potential antipsychotic properties. The exact pathways and molecular targets involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
2-Chloro-10-(3-(octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate can be compared with other phenothiazine derivatives, such as chlorpromazine and thioridazine. While all these compounds share a common phenothiazine core, the presence of the pyrido[1,2-a]pyrazine moiety in this compound makes it unique. This structural difference can lead to variations in their biological activities and therapeutic applications. Similar compounds include:
Chlorpromazine: Used as an antipsychotic medication.
Thioridazine: Another antipsychotic with a different side chain structure.
Fluphenazine: Known for its long-acting effects in treating psychiatric disorders.
Properties
CAS No. |
33492-20-5 |
|---|---|
Molecular Formula |
C27H32ClN3O8S |
Molecular Weight |
594.1 g/mol |
IUPAC Name |
10-[3-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)propyl]-2-chlorophenothiazine;oxalic acid |
InChI |
InChI=1S/C23H28ClN3S.2C2H2O4/c24-18-9-10-23-21(16-18)27(20-7-1-2-8-22(20)28-23)13-5-11-25-14-15-26-12-4-3-6-19(26)17-25;2*3-1(4)2(5)6/h1-2,7-10,16,19H,3-6,11-15,17H2;2*(H,3,4)(H,5,6) |
InChI Key |
XYRQMMLEWMMHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCN(CC2C1)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















